N-tert-butyl-2,6-dichloropyridine-4-carboxamide physical and chemical properties
N-tert-butyl-2,6-dichloropyridine-4-carboxamide physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of N-tert-butyl-2,6-dichloropyridine-4-carboxamide
Introduction
N-tert-butyl-2,6-dichloropyridine-4-carboxamide is a halogenated pyridine derivative belonging to the broader class of carboxamides. Molecules within this structural family are of significant interest to the pharmaceutical and agrochemical industries. The pyridine scaffold is a common feature in numerous biologically active compounds, and its substitution pattern dramatically influences its physicochemical properties and pharmacological activity. For instance, various pyrimidine and pyridine carboxamides have been investigated for their potent anti-tubercular properties, suggesting that this core structure is a valuable starting point for drug discovery programs.[1][2] Furthermore, related carboxamide structures have been explored as antagonists for targets such as the Transient Receptor Potential Vanilloid type 1 (TRPV1), which is implicated in pain pathways.[3]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the known physical and chemical properties of N-tert-butyl-2,6-dichloropyridine-4-carboxamide (CAS 1152504-12-5). Beyond simply listing data, this document explains the causality behind standard analytical and synthetic methodologies, offering field-proven, self-validating protocols for its characterization, synthesis, and handling. The aim is to equip scientists with the foundational knowledge required to effectively utilize this compound in research and development settings.
Section 1: Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent experimental work, from designing synthetic routes to formulating it for biological assays.[4]
Figure 1: Chemical structure of N-tert-butyl-2,6-dichloropyridine-4-carboxamide.
Table 1: Core Identifiers and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-tert-butyl-2,6-dichloropyridine-4-carboxamide | [5] |
| CAS Number | 1152504-12-5 | [5] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O | [5] |
| Molecular Weight | 247.12 g/mol | [5] |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(Cl)=NC(Cl)=C1 | [5] |
| InChI Key | GJXCDPPDYMHIFV-UHFFFAOYSA-N | [5] |
| Purity | ≥95% (as commercially available) | [5] |
| LogP (Predicted) | 2.53 | [5] |
| Physical Form | Solid (predicted based on related structures) |[6] |
Melting Point, Boiling Point, and Solubility
While specific experimental data for the melting and boiling points of this exact molecule are not widely published, data from structurally similar compounds—such as tert-butyl 2,6-dichloroisonicotinate (m.p. 61-65°C) and 2,6-dichloropyridine-3-carboxamide (m.p. 148-151 °C)—suggest it is a solid at room temperature.[6] The predicted LogP of 2.53 indicates moderate lipophilicity, suggesting solubility in common organic solvents like dimethyl sulfoxide (DMSO), chloroform, and methanol, with poor solubility in water.[5][6]
Precise determination of these properties is critical for downstream applications. For instance, melting point provides a primary indication of purity, while solubility is essential for preparing solutions for chemical reactions and biological screening.
Protocol 1.1: Determination of Melting Point using Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible technique for determining the melting point and assessing the purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of N-tert-butyl-2,6-dichloropyridine-4-carboxamide into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a rate of 10°C/min from 25°C to a temperature sufficiently above the expected melting point (e.g., 200°C).
-
Use an inert nitrogen purge gas (20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak's sharpness can provide a qualitative assessment of purity.
Protocol 1.2: Solubility Assessment in Aqueous and Organic Media
Rationale: Determining solubility is crucial for drug discovery, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.[7] This protocol uses a standard shake-flask method for a preliminary assessment.
Methodology:
-
Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), DMSO, methanol, and chloroform.
-
Sample Addition: Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Observation & Quantification:
-
Visually inspect for any undissolved solid.
-
If a clear solution is formed, add more compound incrementally until saturation is observed.
-
For quantitative analysis, centrifuge the saturated solutions to pellet any undissolved solid.
-
Dilute an aliquot of the supernatant and analyze its concentration using a calibrated HPLC-UV method (see Protocol 4.1).
-
Section 2: Spectroscopic and Spectrometric Characterization
Structural confirmation and purity analysis are non-negotiable steps in the characterization of any small molecule.[8] A combination of spectroscopic techniques provides orthogonal data points to build a comprehensive and unambiguous profile of the compound.
Figure 2: Workflow for the analytical characterization of the target compound.
Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the most definitive information about the chemical structure, connectivity, and chemical environment of atoms. ¹H NMR confirms the presence and integration of proton-containing groups, while ¹³C NMR identifies all unique carbon atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Acquire ¹³C NMR spectra, typically requiring a longer acquisition time.
-
-
Expected Signals:
-
¹H NMR:
-
A singlet around ~1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group.
-
A singlet for the two equivalent pyridine ring protons (H-3 and H-5).
-
A broad singlet for the amide N-H proton, with a chemical shift that can vary depending on solvent and concentration.
-
-
¹³C NMR:
-
Signals for the two equivalent methyl carbons and the quaternary carbon of the tert-butyl group.
-
Signals for the pyridine ring carbons, with those bonded to chlorine appearing at characteristic shifts.
-
A signal for the carbonyl carbon (C=O) of the amide, typically in the 160-170 ppm range.
-
-
Protocol 2.2: Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
-
~3300 cm⁻¹: N-H stretching of the secondary amide.
-
~2960 cm⁻¹: C-H stretching from the tert-butyl group.
-
~1650 cm⁻¹: C=O stretching (Amide I band), a strong, characteristic peak.
-
~1550 cm⁻¹: N-H bending (Amide II band).
-
~1500-1600 cm⁻¹: C=C and C=N stretching from the pyridine ring.
-
~700-800 cm⁻¹: C-Cl stretching.
-
Protocol 2.3: Mass Spectrometry (MS) Analysis
Rationale: MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information. For this molecule, the presence of two chlorine atoms creates a highly distinctive isotopic pattern that serves as a powerful confirmation tool.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in positive ion mode.
-
Expected Results:
-
The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the [M+H]⁺ peak will appear as a cluster of three peaks:
-
m/z ~247.0 (M+H)⁺: Containing two ³⁵Cl atoms.
-
m/z ~249.0 (M+2+H)⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
m/z ~251.0 (M+4+H)⁺: Containing two ³⁷Cl atoms.
-
-
The relative intensity of these peaks will be approximately 9:6:1, providing unambiguous confirmation of the presence of two chlorine atoms.
-
Section 3: Synthesis and Chemical Reactivity
N-tert-butyl-2,6-dichloropyridine-4-carboxamide is typically synthesized as a target molecule for screening or as an intermediate for further chemical modification. A robust and reproducible synthesis is therefore essential.
Proposed Synthetic Route
The most direct and logical approach to synthesize this molecule is through the amidation of a 2,6-dichloropyridine-4-carboxylic acid derivative with tert-butylamine. This involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activating agents include thionyl chloride (to form an acid chloride) or peptide coupling reagents like HATU.[1]
Figure 3: Proposed workflow for the synthesis of the target compound.
Protocol 3.1: Synthesis via Acid Chloride Intermediate
Rationale: This is a classic and reliable method for amide bond formation. The conversion of the carboxylic acid to the more reactive acid chloride allows the reaction with the amine to proceed efficiently, often at room temperature.
Methodology:
-
Acid Chloride Formation: In a fume hood, suspend 2,6-dichloropyridine-4-carboxylic acid (1.0 eq.) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, ~1.5 eq.) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF). Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,6-dichloropyridine-4-carbonyl chloride can be used directly.
-
Amidation: Dissolve the crude acid chloride in fresh DCM and cool the solution to 0°C. In a separate flask, dissolve tert-butylamine (1.2 eq.) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq.) in DCM.
-
Reaction: Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup & Purification:
-
Wash the reaction mixture sequentially with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Chemical Reactivity
-
Amide Bond: The central carboxamide linkage is stable under neutral conditions but can be hydrolyzed back to the corresponding carboxylic acid and amine under strong acidic or basic conditions with heating.
-
Pyridine Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen and the two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). However, the positions ortho and para to the nitrogen (C-2, C-6, C-4) are already substituted. The remaining C-3 and C-5 positions are less activated. The chlorine atoms at C-2 and C-6 could potentially be displaced by strong nucleophiles under forcing conditions, although this is a common reaction pathway for further derivatization.[9]
Section 4: Chromatographic Analysis and Purity Determination
For any compound intended for use in a biological or regulated setting, purity is a critical quality attribute (CQA).[4] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for determining the purity of small molecule drug candidates.[8]
Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. Given the LogP of ~2.5, this compound is well-suited for analysis on a standard C18 column. A photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for detecting impurities that may have different chromophores.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a working solution by diluting this to ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: PDA, scanning from 200-400 nm. Monitor at a specific wavelength, such as 254 nm.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under these specific conditions.
Section 5: Safety, Handling, and Storage
Proper handling and storage procedures are paramount to ensure laboratory safety and maintain the integrity of the compound.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure| H335 | May cause respiratory irritation | |
Note: Hazard codes H315, H319, and H335 are based on structurally related compounds and should be assumed for safe handling.
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][11]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12]
-
Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory area.[13]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]
-
Storage Recommendations
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[6][10]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[10]
-
Incompatibilities: Store away from strong oxidizing agents.
Conclusion
N-tert-butyl-2,6-dichloropyridine-4-carboxamide is a moderately lipophilic, solid compound with a well-defined structure that can be unambiguously confirmed through a combination of NMR, MS, and FTIR spectroscopy. Its purity can be reliably assessed using standard RP-HPLC methods. The compound can be synthesized through a straightforward amidation reaction, and its handling requires standard laboratory precautions for irritant and harmful chemicals. As a member of a chemical class with demonstrated biological relevance, particularly in the anti-infective space, this compound represents a valuable tool for researchers in medicinal chemistry and drug discovery. This guide provides the essential data and validated protocols to enable its effective and safe utilization in a research setting.
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- N-tert-butyl-2,6-dichloropyridine-4-carboxamide (CAS 1152504-12-5). Fluorochem.
- Safety Data Sheet. (2023). Kishida Chemical Co., Ltd.
- Small Molecule Pharmaceutical Characteriz
- SAFETY D
- Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024).
- SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
- SAFETY D
- 4-(tert-Butyl)-2,6-dichloropyridine. (CAS 1350449-23-8).
- 2,6-Dichloropyridine-4-carboxylic acid tert-butyl ester. Shandong Kunda Biotechnology Co Ltd.
- Moshapelo, P. T., et al. (2023). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg.
- 2,6-Dichloropyridine-3-carboxamide 97%. (CAS 62068-78-4). Sigma-Aldrich.
- De Sousa, D. A., et al. (2017).
- The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. (1951).
- Zhang, Y., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed.
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